molecular formula C10H12Co2N2O8 B1670482 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;bis(cobalt(2+)) CAS No. 36499-65-7

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;bis(cobalt(2+))

Cat. No.: B1670482
CAS No.: 36499-65-7
M. Wt: 406.08 g/mol
InChI Key: TWAWHTJKASJPEK-UHFFFAOYSA-J
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Description

Dicobalt edetate (C10H12Co2N2O8, CAS 36499-65-7) is a cobalt-EDTA coordination compound primarily used as an antidote for cyanide poisoning. It acts by binding free cyanide ions (CN<sup>−</sup>) to form stable, non-toxic cobalt-cyanide complexes, which are excreted renally . The proprietary formulation Kelocyanor™ contains dicobalt edetate, free cobalt ions, and glucose to mitigate cobalt-induced toxicity .

Properties

CAS No.

36499-65-7

Molecular Formula

C10H12Co2N2O8

Molecular Weight

406.08 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;bis(cobalt(2+))

InChI

InChI=1S/C10H16N2O8.2Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4

InChI Key

TWAWHTJKASJPEK-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2].[Co+2]

Appearance

Solid powder

Other CAS No.

36499-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cobalt tetracemate
cobalt(2+)((ethylenedinitrilo)tetraacetato)cobaltate(2-)-
cobalt-EDTA complex
cobalt-ethylenediamine tetraacetic acid chelate
cobalt-ethylenediamine tetraacetic acid chelate, disodium salt
dicobalt edetate
EDTA cobalt salt
EDTA-cobalt chelate
Kelocyano

Origin of Product

United States

Preparation Methods

Single-Step Synthesis

Ethylenediamine reacts with formaldehyde and sodium cyanide (NaCN) or hydrogen cyanide (HCN) in an alkaline medium:
$$ \text{C}2\text{H}8\text{N}2 + 4\text{CH}2\text{O} + 4\text{NaCN} \rightarrow \text{Na}4\text{EDTA} + 4\text{NH}3 $$
This method dominates commercial production due to its efficiency but introduces nitrilotriacetic acid (NTA) as a byproduct. Acidification with HCl or H₂SO₄ precipitates EDTA while leaving NTA soluble, enabling purification.

Two-Step Singer Synthesis

Developed to avoid NTA contamination, this method involves:

  • Condensation : Ethylenediamine reacts with formaldehyde and hydrocyanic acid to form an intermediate.
  • Hydrolysis : The intermediate undergoes alkaline hydrolysis to yield pure EDTA disodium salt.

Historical Munz Synthesis

Obsolete due to NaCl contamination, this method involved reacting ethylenediamine with chloroacetic acid and NaOH.

Complexation with Cobalt Salts

Direct Reaction with Cobalt(II) Salts

EDTA disodium salt reacts with cobalt(II) chloride or nitrate in aqueous solution:
$$ \text{Na}2\text{EDTA} + 2\text{CoCl}2 \rightarrow \text{Co}_2(\text{EDTA}) + 4\text{NaCl} $$
Conditions :

  • pH : 6–8 to prevent Co²⁺ hydrolysis.
  • Temperature : 50–70°C to enhance reaction kinetics without degrading EDTA.
  • Molar Ratio : 1:2 (EDTA:Co²⁺) ensures complete complexation.

Purification : Crystallization from hot water yields the hydrated complex, which is filtered and dried under vacuum.

In Situ Synthesis from EDTA Precursors

In industrial settings, cobalt salts may be introduced during EDTA synthesis. For example, adding CoCl₂ to the Singer synthesis reaction mixture facilitates direct complexation, reducing post-synthesis steps.

Methodological Comparison and Optimization

Parameter Single-Step EDTA + Co²⁺ Singer + Co²⁺ Direct Reaction
Purity 85–90% (NTA contamination) >98% 95–97%
Yield 75% 65% 80%
Complexation Efficiency 88% 92% 90%
Industrial Scalability High Moderate High

Key Findings :

  • The Singer method, while producing purer EDTA, requires additional steps for cobalt integration, increasing costs.
  • Direct reaction with pre-formed EDTA offers balanced yield and scalability but demands rigorous pH control.

Challenges and Mitigation Strategies

Byproduct Formation

  • Cobalt Hydroxide Precipitation : Occurs at pH >8. Mitigated by buffering with acetic acid.
  • Oxidation to Co³⁺ : Ambient oxygen oxidizes Co²⁺, forming inert [Co(EDTA)]⁻. Conducting reactions under nitrogen atmosphere preserves Co²⁺.

Toxicity Considerations

Dicobalt edetate’s inherent toxicity necessitates strict containment during synthesis. Residual cyanide from EDTA production must be <1 ppm, achieved via activated carbon filtration.

Chemical Reactions Analysis

Dicobalt edetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cyanide salts, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxocobalamin

Mechanism: Hydroxocobalamin (vitamin B12a) binds cyanide in a 1:1 molar ratio to form cyanocobalamin (vitamin B12), which is excreted in urine . Efficacy:

  • In a porcine model of acute cyanide poisoning (0.12 mmol/kg KCN), hydroxocobalamin (75 mg/kg) achieved 50% survival (2/4), while dicobalt edetate (8.6 mg/kg) achieved 100% survival (4/4) .
  • At higher cyanide doses (0.15 mmol/kg), neither antidote prevented mortality, though hydroxocobalamin (150 mg/kg) showed inconsistent survival (3/10) due to variable pharmacokinetics .
    Adverse Effects : Hydroxocobalamin causes fewer severe side effects compared to dicobalt edetate, with transient hypertension and red discoloration of bodily fluids being the most common .

Sodium Thiosulfate

Mechanism : Sodium thiosulfate donates sulfur to convert cyanide to thiocyanate (SCN<sup>−</sup>), which is excreted renally.
Efficacy :

  • Slower-acting than cobalt-based antidotes but effective as adjunctive therapy. It requires enzymatic conversion via rhodanese, limiting utility in acute poisoning .
    Adverse Effects : Generally well-tolerated, with nausea and vomiting reported at high doses .

Sodium Nitrite and Amyl Nitrite

Mechanism: Induce methemoglobinemia, which binds cyanide to form cyanomethemoglobin. Efficacy:

  • Effective but contraindicated in carbon monoxide poisoning due to exacerbation of hypoxia. Requires methemoglobin levels of 20–30% for optimal cyanide binding . Adverse Effects: Risk of excessive methemoglobinemia and hypotension .

Key Research Findings

Pre-Exposure Efficacy in Porcine Models

  • Dicobalt edetate (8.6 mg/kg) increased survival after 0.12 mmol/kg KCN (4/4 vs. 0/4 controls) but failed at 0.15 mmol/kg .
  • Hydroxocobalamin (75 mg/kg) showed variable survival (2/4 at 0.12 mmol/kg; 1/10 at 0.15 mmol/kg), likely due to pharmacokinetic variability .
  • Combined Use : Neither antidote reduced peak cyanide concentrations or lactate levels significantly at supralethal doses (0.15 mmol/kg) .

Pharmacokinetic and Toxicokinetic Data

Parameter Dicobalt Edetate Hydroxocobalamin
Binding Ratio (CN<sup>−</sup>:Antidote) 2:1 1:1
Peak Plasma Concentration Cobalt: 6.8 mg/L at 5 min Cobalamin: 904 mg/L at 5 min
Half-Life Cobalt: 157.5 min Cyanocobalamin: 79% at 5 min
Adverse Effects Hypertension, tachycardia, anaphylaxis Red discoloration, mild hypertension

Limitations of Current Antidotes

  • Dicobalt edetate : High toxicity in the absence of cyanide; requires co-administration of glucose to mitigate cobalt toxicity .
  • Hydroxocobalamin: Limited binding capacity (1:1 molar ratio) and variable efficacy at high cyanide doses .

Clinical Recommendations

  • Dicobalt edetate is reserved for confirmed severe cyanide poisoning due to its narrow therapeutic index .
  • Hydroxocobalamin is preferred for pre-exposure or uncertain cyanide exposure due to its safety profile .
  • Combination Therapy : Sodium thiosulfate may augment efficacy when used with cobalt-based antidotes .

Biological Activity

Dicobalt edetate, a cobalt compound, is primarily known for its role as an antidote in cases of cyanide poisoning. Its mechanism of action involves the formation of stable, less toxic complexes with cyanide ions, which allows for the excretion of these complexes through urine. This article reviews the biological activity of dicobalt edetate, focusing on its efficacy, adverse effects, and clinical applications supported by diverse research findings.

Dicobalt edetate acts by binding to cyanide ions to form cobalt-cyanide complexes. Each molecule of dicobalt edetate can bind up to six moles of cyanide, significantly reducing the toxicity associated with cyanide exposure. The cobalt in dicobalt edetate competes with cyanide for binding sites in the body, effectively neutralizing its harmful effects .

Clinical Evidence

A review of clinical studies indicates that dicobalt edetate is effective in treating systemic cyanide poisoning. In a study involving 39 reported cases of human poisoning, administration of dicobalt edetate led to survival in four out of seven patients with lethal blood cyanide concentrations (greater than 3.0 mg/L) measured .

Table 1: Summary of Clinical Cases Treated with Dicobalt Edetate

Study ReferenceNumber of CasesSurvival RateBlood Cyanide Levels (mg/L)Observed Effects
39Varied>3.0Adverse effects noted
4100%0.08 mmol/kg KCNModerate cardiovascular effects
---Effective antidote

Animal Studies

Animal models have also demonstrated the efficacy of dicobalt edetate as a cyanide antidote. In porcine studies, pre-exposure administration showed increased survival rates when administered alongside lethal doses of potassium cyanide (KCN). Specifically, at a dose of 0.021 mmol/kg, dicobalt edetate improved survival rates in animals exposed to lethal KCN doses compared to controls .

Adverse Effects

Despite its efficacy, dicobalt edetate is associated with several adverse effects, particularly when administered without confirmed severe cyanide toxicity. Reported side effects include:

  • Hypertension
  • Tachycardia
  • Nausea and vomiting
  • Retrosternal pain
  • Oedema (facial and laryngeal)
  • Urticaria
  • Feelings of impending doom .

Table 2: Summary of Adverse Effects Associated with Dicobalt Edetate

Adverse EffectFrequency
HypertensionCommon
TachycardiaCommon
NauseaCommon
Retrosternal PainOccasional
OedemaOccasional
UrticariaRare

Case Studies

  • Case Study on Human Poisoning : A retrospective analysis highlighted that out of 39 treated cases, some patients experienced significant adverse reactions despite successful treatment outcomes. Notably, fatalities were often attributed to pre-existing conditions rather than treatment failure .
  • Porcine Model Study : In a controlled study using Gottingen minipigs, administration of dicobalt edetate prior to KCN exposure resulted in increased survival rates at specific dosages but also demonstrated variable pharmacokinetics that could affect treatment outcomes .

Q & A

Q. What are the standard protocols for synthesizing dicobalt edetate, and what factors influence its yield?

Dicobalt edetate is synthesized by reacting cobalt chloride or cobalt carbonate with ethylenediaminetetraacetic acid (EDTA) in aqueous solution. The reaction produces a blue-green crystalline solid soluble in water. Yield depends on reaction conditions (pH, temperature, stoichiometry) and purity of starting materials. Post-synthesis purification via crystallization is critical to minimize residual cobalt ions, which contribute to toxicity. Environmental safety protocols must address cobalt's bioaccumulation potential and aquatic toxicity .

Q. How does dicobalt edetate function as an antidote for cyanide poisoning, and what evidence supports its efficacy?

Dicobalt edetate chelates cyanide ions (CN⁻) to form stable, non-toxic cobalt-cyanide complexes. Animal studies demonstrate its superiority over sodium nitrite/thiosulfate combinations in reversing cyanide-induced cytochrome c oxidase inhibition. Clinical evidence from 39 human cases (including 9 with confirmed blood cyanide levels >3 mg/L) shows survival in 4/7 critically poisoned patients. However, its use is restricted to confirmed moderate-to-severe cases due to cobalt toxicity risks in the absence of cyanide .

Q. What analytical techniques are recommended for characterizing dicobalt edetate’s purity and stability?

High-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) are used to quantify EDTA and cobalt content, respectively. Stability studies under controlled storage (0–4°C short-term, –20°C long-term) should monitor decomposition via UV-Vis spectroscopy (absorbance peaks at 260–280 nm for EDTA ligands). Structural integrity can be validated using X-ray crystallography or nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding dicobalt edetate’s neuroprotective effects in cyanide poisoning?

Discrepancies arise from differences in animal models (e.g., rodents vs. primates) and dosing protocols. For example, primate studies show delayed antidotal effects due to slower tissue distribution. To address this, employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate free cobalt levels with cyanide neutralization rates. Cross-validate findings using human-derived neuronal cultures or organoids to bridge translational gaps .

Q. What methodological improvements can reduce dicobalt edetate’s adverse effects in clinical applications?

Adverse effects (e.g., hypotension, laryngeal edema) are linked to unchelated cobalt ions. Strategies include:

  • Co-administering glucose (50% IV) to stabilize cobalt ions .
  • Developing slow-release formulations to minimize peak plasma cobalt concentrations.
  • Synthesizing cobalt-EDTA derivatives with higher cyanide-binding specificity (e.g., modifying EDTA’s carboxylate groups) .

Q. What experimental designs are optimal for studying dicobalt edetate’s potential in Alzheimer’s disease research?

Focus on in vitro models (e.g., Aβ42-aggregated neuronal cells) to assess its inhibition of acetylcholinesterase and metal-induced oxidative stress. For in vivo studies, use transgenic mice (e.g., APP/PS1) with controlled dosing to avoid cobalt neurotoxicity. Include biomarkers like tau phosphorylation and glutathione levels to quantify therapeutic vs. toxic thresholds .

Q. How can researchers address the environmental impact of dicobalt edetate in pollution management studies?

Conduct ecotoxicological assays using Daphnia magna or zebrafish embryos to quantify LC50 values for cobalt leakage. Pair with adsorption studies using activated carbon or biochar to mitigate aquatic contamination. Long-term field trials should monitor cobalt accumulation in soil and groundwater near industrial sites .

Methodological Challenges and Future Directions

Q. What are the limitations of current in vitro assays for evaluating dicobalt edetate’s enzyme inhibition kinetics?

Traditional spectrophotometric assays (e.g., Ellman’s method for acetylcholinesterase) may fail to distinguish between cobalt-EDTA complexes and free cobalt interference. Use fluorogenic substrates (e.g., Amplex Red) or isothermal titration calorimetry (ITC) to improve specificity. Validate results with X-ray crystallography to map enzyme-coordination sites .

Q. How can computational modeling enhance the design of dicobalt edetate derivatives with reduced toxicity?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities of modified EDTA ligands to cyanide or target enzymes. Density functional theory (DFT) calculations optimize cobalt’s redox stability. Validate predictions with synthetic chemistry and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What strategies improve the reproducibility of preclinical studies on dicobalt edetate’s antidotal efficacy?

Standardize cyanide poisoning models using controlled infusion pumps for consistent dosing. Implement blinding and randomization in animal studies to reduce bias. Share raw data via repositories like Zenodo to enable meta-analyses. Collaborate with regulatory agencies (e.g., EMA, FDA) to align protocols with clinical trial requirements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;bis(cobalt(2+))
Reactant of Route 2
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;bis(cobalt(2+))

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